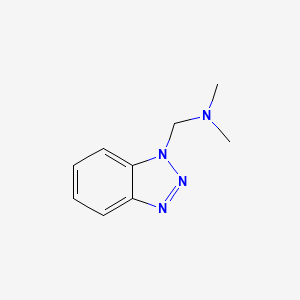

1-(benzotriazol-1-yl)-N,N-dimethylmethanamine

Description

Properties

IUPAC Name |

1-(benzotriazol-1-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABYBLFTBSCYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356508 | |

| Record name | ST51038417 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210522-68-1, 57684-30-7 | |

| Record name | ST51038417 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mechanistic Basis of Regioselective Alkylation

The N1 nitrogen of benzotriazole demonstrates preferential reactivity toward alkylating agents due to its lower electron density compared to N2. This regioselectivity is exploited in the synthesis of 1-substituted benzotriazoles through nucleophilic substitution reactions. Halomethyl dimethylamines (e.g., chloromethyl dimethylamine, ClCH2N(CH3)2) serve as effective electrophiles for this transformation.

The reaction proceeds via a two-step mechanism:

Solvent-Free Microwave-Assisted Alkylation

Recent advances in solvent-free methodologies offer enhanced reaction efficiency and reduced environmental impact. A protocol adapted from N-alkylation studies involves:

- Reagents : Benzotriazole (1.0 equiv), chloromethyl dimethylamine (1.2 equiv), potassium carbonate (2.0 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv)

- Conditions : Solvent-free, microwave irradiation (300 W, 80°C, 15 min)

- Workup : Post-reaction mixture purification via silica gel chromatography yields 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine with an estimated 68–75% yield based on analogous reactions.

Key Advantages :

- Microwave irradiation accelerates reaction kinetics, reducing typical reaction times from hours to minutes.

- TBAB acts as a phase-transfer catalyst, facilitating solid-liquid interactions in the absence of solvent.

Mannich Reaction for Direct Aminomethylation

Reaction Design and Substrate Compatibility

The Mannich reaction provides a one-pot route to introduce aminomethyl groups into aromatic systems. For benzotriazole derivatives, this method circumvents the need for pre-synthesized alkylating agents by generating the electrophilic iminium intermediate in situ.

Reaction Components :

- Amine Component : Dimethylamine (aqueous or gaseous)

- Carbonyl Component : Formaldehyde (37% aqueous solution or paraformaldehyde)

- Nucleophile : Benzotriazole

Optimized Mannich Protocol

Building upon methodologies developed for phenolic substrates, the following conditions are proposed:

- Molar Ratios : Benzotriazole (1.0 equiv), dimethylamine (1.5 equiv), formaldehyde (1.5 equiv)

- Solvent : Methanol or ethanol (0.5 M concentration)

- Catalyst : Hydrochloric acid (0.2 equiv) to protonate the amine and promote iminium formation

- Conditions : Reflux at 65°C for 6–8 hours under nitrogen atmosphere

Mechanistic Pathway :

- Iminium Formation : Dimethylamine reacts with formaldehyde to generate a dimethylaminomethyl iminium ion.

- Electrophilic Substitution : Protonated benzotriazole undergoes electrophilic attack at N1, followed by deprotonation to yield the final product.

Yield Considerations : Comparative studies on analogous systems suggest achievable yields of 55–65%, with unreacted benzotriazole recoverable via aqueous extraction.

Alternative Synthetic Approaches

Nucleophilic Substitution Using Tosylate Derivatives

For laboratories lacking access to halomethyl dimethylamines, tosylate derivatives (e.g., (CH3)2NCH2OTs) offer a stable alternative. The enhanced leaving group ability of tosylate facilitates substitution under milder conditions:

- Reagents : Benzotriazole (1.0 equiv), (dimethylaminomethyl)tosylate (1.1 equiv)

- Base : Triethylamine (2.0 equiv) in dichloromethane at 25°C

- Reaction Time : 12–18 hours

This method may improve regioselectivity but requires prior synthesis of the tosylate intermediate, adding synthetic steps.

Reductive Amination Pathways

Theoretical routes involving reductive amination could employ:

- Condensation of benzotriazole-1-carbaldehyde with dimethylamine.

- Subsequent reduction of the intermediate imine using sodium cyanoborohydride.

While this approach remains unexplored for benzotriazole systems, successful implementations in analogous aromatic amines suggest potential viability with yields up to 50%.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving the nitrogen atoms in the benzotriazole ring.

Coupling Reactions: It can participate in coupling reactions, forming new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can modify the functional groups attached to the benzotriazole ring .

Scientific Research Applications

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.

Material Science: The compound is utilized in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.

Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine, differing primarily in the heterocyclic core or substituents. Key comparisons are summarized in Table 1.

1-(1H-Benzimidazol-1-yl)-N,N-dimethylmethanamine (Compound 5A(a))

- Structure : Benzotriazole replaced with benzimidazole.

- Synthesis : Prepared via Mannich reaction (66% yield) using benzimidazole, formaldehyde, and dimethylamine .

- Physical Properties : Melting point 170–173°C; IR peaks at 1201 cm⁻¹ (C-N alkyl), 1272–1364 cm⁻¹ (C-N aryl), and 1770 cm⁻¹ (C=N).

- NMR Data : δ 2.27 (s, 6H, CH₃), 4.80 (s, 2H, CH₂), 7.26–8.08 (m, 5H, Ar-H) .

- Applications: Potential use in coordination chemistry due to the benzimidazole’s metal-binding ability.

N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine (Compound 10f)

- Structure : Benzotriazole replaced with triazole; phenethyl substituent adds lipophilicity.

- Synthesis : CuAAC reaction (88% yield) between (2-azidoethyl)benzene and dimethylprop-2-ynylamine .

- NMR Data : δ 7.31–7.21 (m, 4H, Ar-H + triazole CH), 4.58 (t, J = 7.0 Hz, 2H, PhCH₂CH₂), 3.57 (s, 2H, CH₂NMe₂) .

- Applications : Triazole derivatives are common in drug discovery (e.g., antifungal agents).

Gramine (1-(1H-Indol-3-yl)-N,N-dimethylmethanamine)

- Structure : Benzotriazole replaced with indole.

- Physical Properties: White crystalline solid; soluble in methanol, DMSO, and water .

- Applications : Natural alkaloid with insecticidal and antiviral activities; used in biochemical studies .

Adinazolam (Triazolobenzodiazepine Derivative)

- Structure : Benzotriazole fused into a triazolobenzodiazepine system.

- Applications : Benzodiazepine-class anxiolytic; highlights the pharmacological relevance of N,N-dimethylmethanamine in CNS-targeting drugs .

1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine Hydrochloride

- Structure : Thiazole core with chloromethyl substituent.

- Applications : Thiazole derivatives are prevalent in antimicrobial and anticancer agents .

Table 1. Comparative Data for Selected Compounds

Key Differences and Trends

Heterocycle Influence :

- Benzotriazole/Benzimidazole : Electron-deficient cores enhance stability and metal coordination .

- Indole/Triazole : Electron-rich systems favor biological activity (e.g., Gramine’s alkaloid properties) .

Chloromethyl-thiazole (Compound in ) introduces reactivity for further functionalization.

Synthetic Accessibility :

- Mannich bases (e.g., Compound 5A(a)) are straightforward to synthesize, whereas CuAAC-derived triazoles (e.g., Compound 10f) require specialized catalysts .

Biological Activity

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine is a compound characterized by its unique structure, which includes a benzotriazole moiety linked to a dimethylmethanamine group. The molecular formula is C₁₀H₁₂N₄, and its biological activity has garnered interest due to the versatile properties of benzotriazole derivatives in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₂N₄

- Molecular Weight : 208.24 g/mol

- Structural Features :

- Benzotriazole ring known for its ability to act as a ligand and catalyst.

- Dimethylmethanamine group enhances reactivity and biological activity.

Biological Activity Overview

Benzotriazole derivatives, including this compound, have been investigated for various biological activities:

- Antimicrobial Activity : Studies indicate that benzotriazole compounds exhibit antibacterial and antifungal properties. For instance, compounds with similar structures showed mild to moderate activity against various bacterial strains such as Escherichia coli and Bacillus subtilis .

- Enzyme Inhibition : The compound is being explored for its potential to inhibit specific enzymes, which could be beneficial in therapeutic applications. The benzotriazole moiety allows for interactions with enzyme active sites, potentially leading to inhibitory effects .

- Antiparasitic Properties : Research has indicated that certain benzotriazole derivatives have shown effectiveness against protozoan parasites like Trypanosoma cruzi, demonstrating dose-dependent growth inhibition .

Antimicrobial Studies

A study screened various benzotriazole derivatives for their antimicrobial properties, revealing that many exhibited significant activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with bulky hydrophobic groups showed enhanced efficacy, indicating that structural modifications can influence biological activity .

Enzyme Interaction Studies

Research focused on the interaction of this compound with biological macromolecules has shown that it can bind to specific receptors or enzymes. This interaction profile is crucial for drug design, particularly in targeting diseases resistant to conventional therapies .

Antiparasitic Activity

In vitro studies demonstrated that certain derivatives of benzotriazole were more effective against Trypanosoma cruzi than traditional treatments. For example, one derivative exhibited a 50% reduction in epimastigote forms at a concentration of 25 μg/mL after 72 hours, indicating its potential as an alternative treatment option .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-H-benzotriazole | Structure | Basic structure; lacks additional functional groups |

| Benzotriazolium salts | Structure | Positively charged; enhanced solubility |

| 5-Methylbenzotriazole | Structure | Methyl substitution increases lipophilicity |

| 1-(2H-benzotriazol-2-yl)-N,N-dimethylmethanamine | Structure | Similar activity; different substitution pattern |

Q & A

Q. What are the common synthetic routes for 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution or Mannich-type reactions. For example:

- Mannich Reaction : Reacting benzotriazole with formaldehyde and dimethylamine under acidic conditions. Optimization includes temperature control (e.g., 40–60°C) and solvent selection (e.g., DMF or THF) to stabilize intermediates .

- Substitution with Pre-functionalized Intermediates : Using 1-chloromethyl-benzotriazole and dimethylamine in a polar aprotic solvent (e.g., acetonitrile) with a base like DIEA to neutralize HCl byproducts .

Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves purity.

Q. How is this compound characterized, and what spectral markers are critical for structural confirmation?

Key characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Look for the benzotriazole aromatic protons (δ 7.2–8.1 ppm) and dimethylamino singlet (δ ~2.2–2.5 ppm) .

- ¹³C NMR : The methyl groups of dimethylamine appear at δ 40–45 ppm, while the benzotriazole carbons resonate at δ 110–150 ppm .

- IR Spectroscopy : C-N stretches (1010–1270 cm⁻¹) and benzotriazole ring vibrations (1600–1555 cm⁻¹) confirm functional groups .

- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., calculated for C₉H₁₂N₄: 176.1066) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and alcohols (MeOH, EtOH); limited solubility in water .

- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or strong acids/bases to prevent decomposition of the benzotriazole moiety .

Advanced Research Questions

Q. How can stereochemical or regiochemical outcomes be controlled during synthesis?

- Steric and Electronic Effects : Use bulky substituents or directing groups to influence regioselectivity. For example, pre-functionalized benzotriazole derivatives (e.g., 1-(chloromethyl)-benzotriazole) minimize side reactions .

- Chiral Catalysts : For enantioselective synthesis, employ chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) in asymmetric Mannich reactions .

- Temperature Control : Lower temperatures (0–10°C) favor kinetic products, while higher temperatures (60–80°C) may lead to thermodynamic isomers .

Q. What mechanistic insights explain contradictory catalytic activity in different studies?

Discrepancies in catalytic performance (e.g., in acyl transfer reactions) may arise from:

- Solvent Effects : Polar solvents stabilize zwitterionic intermediates, enhancing nucleophilicity .

- Metal Coordination : Trace metal impurities (e.g., Cu²⁺) may inadvertently activate or deactivate the benzotriazole moiety .

- pH Sensitivity : The dimethylamino group’s basicity (pKa ~10) influences protonation states, altering reactivity in acidic vs. neutral conditions .

Q. How does this compound interact with biological targets, such as enzymes or DNA, and what methodologies are used to study these interactions?

- Enzyme Inhibition Assays : Evaluate CYP450 (e.g., CYP3A4/2C19) metabolism using human liver microsomes and LC-MS to identify metabolites (e.g., N-demethylation) .

- DNA Binding Studies : Use fluorescence quenching, circular dichroism, or SPR to assess interactions with G-quadruplex DNA, relevant to anticancer research .

- Molecular Docking : Computational models (AutoDock, Schrödinger) predict binding modes with targets like DNA gyrase or kinases .

Q. What strategies address challenges in scaling up synthesis while maintaining purity?

- Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions (e.g., dimerization) .

- Green Chemistry : Replace hazardous solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.